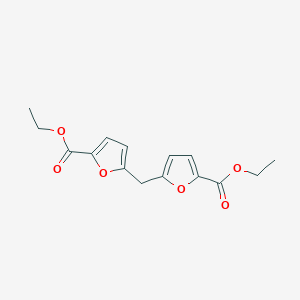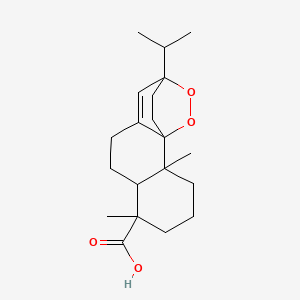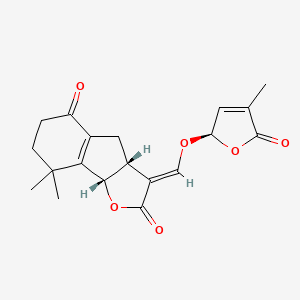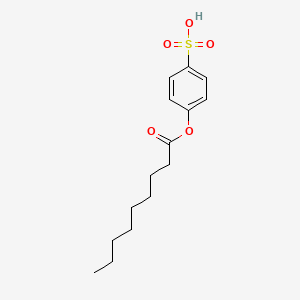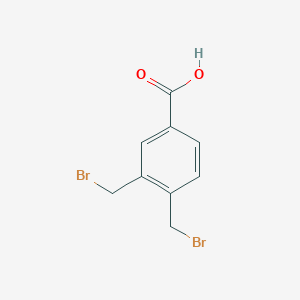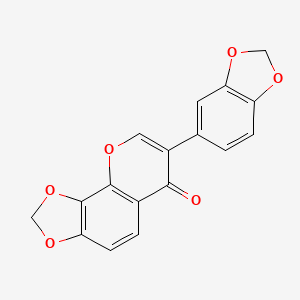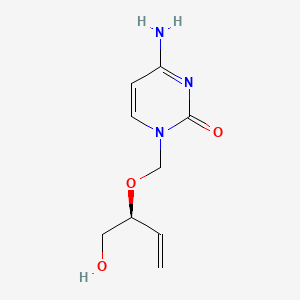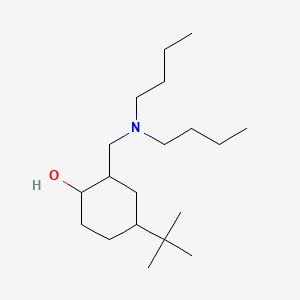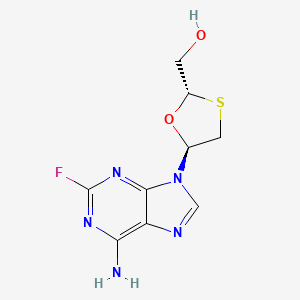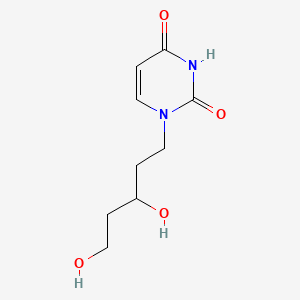
1-(3,5-Dihydroxypent-1-yl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dihydroxypent-1-yl)uracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). This compound features a uracil moiety substituted at the N1 position with a 3,5-dihydroxypentyl group. Uracil derivatives are known for their significant biological activities, including antiviral, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxypent-1-yl)uracil typically involves the alkylation of uracil with a suitable 3,5-dihydroxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the uracil, facilitating nucleophilic substitution . The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters and can be scaled up efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxypent-1-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The uracil ring can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation Products: 1-(3,5-Dioxopent-1-yl)uracil
Reduction Products: 1-(3,5-Dihydroxypent-1-yl)dihydrouracil
Substitution Products: 1-(3,5-Dihalopent-1-yl)uracil
Scientific Research Applications
1-(3,5-Dihydroxypent-1-yl)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for RNA interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxypent-1-yl)uracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets enzymes such as thymidylate synthase, inhibiting DNA synthesis and leading to cell death. This mechanism is similar to that of other uracil derivatives like 5-fluorouracil .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromouracil: Used in research as a mutagenic agent.
1-(2-Deoxy-β-D-ribofuranosyl)uracil: A nucleoside analog used in antiviral therapies.
Uniqueness
1-(3,5-Dihydroxypent-1-yl)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
69895-61-0 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(3,5-dihydroxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c12-6-3-7(13)1-4-11-5-2-8(14)10-9(11)15/h2,5,7,12-13H,1,3-4,6H2,(H,10,14,15) |
InChI Key |
IJOKNRPQDXPCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


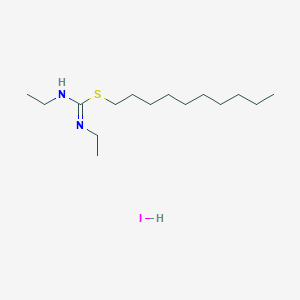
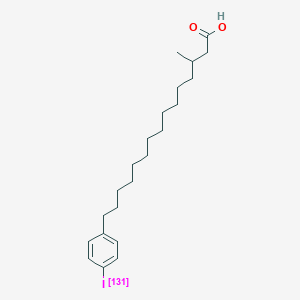
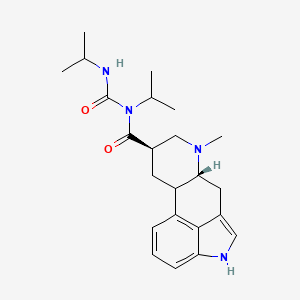
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
